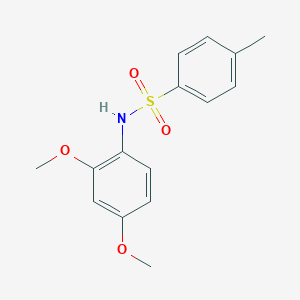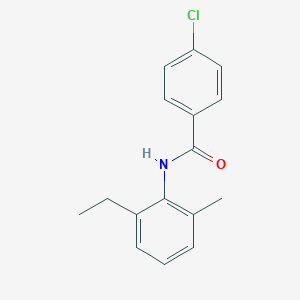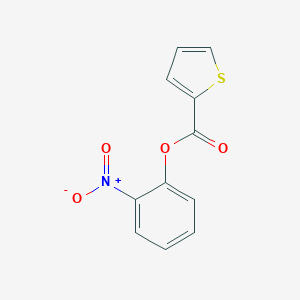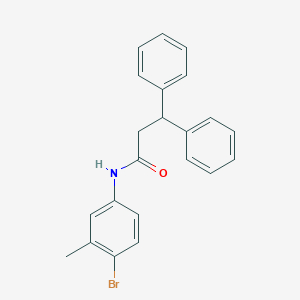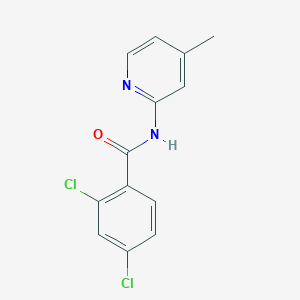
2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, also known as pyridaben, is a potent insecticide that is widely used in agriculture to control various pests. It belongs to the chemical class of pyridazinones and acts as a mitochondrial electron transport inhibitor. Pyridaben has gained significant attention in recent years due to its unique mechanism of action and high efficacy against a broad range of pests.
Mécanisme D'action
Pyridaben acts as a mitochondrial electron transport inhibitor, specifically targeting complex I of the respiratory chain. It binds to the ubiquinone-binding site of complex I, preventing the transfer of electrons to ubiquinone and inhibiting ATP synthesis. This results in a disruption of cellular respiration and ultimately leads to the death of the target pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have a broad range of biochemical and physiological effects on pests, including inhibition of mitochondrial respiration, disruption of cellular energy metabolism, and induction of oxidative stress. It also affects the expression of genes involved in detoxification and stress response pathways, leading to increased susceptibility to 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridaben has several advantages for use in laboratory experiments, including its high efficacy against a broad range of pests, low toxicity to mammals and birds, and ease of application. However, it also has some limitations, such as its non-selective mode of action, which can lead to the death of non-target organisms, and its potential for the development of resistance in target pests.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, including the development of new formulations and delivery methods to increase its efficacy and reduce its environmental impact. Additionally, further studies are needed to understand the mechanisms of resistance in target pests and to develop strategies to overcome this resistance. Finally, there is a need for research on the potential long-term effects of 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide on non-target organisms and the environment.
Méthodes De Synthèse
Pyridaben can be synthesized using several methods, including the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. Another method involves the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its insecticidal properties and has shown high efficacy against various pests such as mites, aphids, whiteflies, and thrips. It has also been shown to have a low toxicity to mammals and birds, making it an attractive alternative to other insecticides that have higher environmental impacts.
Propriétés
Formule moléculaire |
C13H10Cl2N2O |
|---|---|
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
2,4-dichloro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clé InChI |
DLGUBQBBBJHZBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





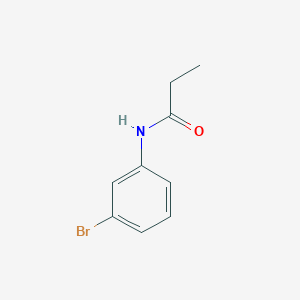
![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

